
6-Hydroxy-2-(methylthio)nicotinonitrile
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Overview
Description
6-Hydroxy-2-(methylthio)nicotinonitrile is a nicotinonitrile derivative characterized by a hydroxy group at the 6-position and a methylthio (-SMe) substituent at the 2-position of the pyridine ring. Nicotinonitrile derivatives are widely studied for their biological activities, including molluscicidal, antiviral, and enzyme-modulating properties. This compound’s structural features, such as the electron-withdrawing nitrile group and the polar hydroxy substituent, influence its reactivity, solubility, and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(methylthio)nicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction might be carried out in the presence of ammonium acetate and ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(methylthio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
6-Hydroxy-2-(methylthio)nicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(methylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets. The nitrile group can act as an electron-withdrawing group, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Structural and Functional Group Variations
Key Compounds:
This structural modification may alter binding affinity in biological systems compared to the hydroxy-substituted analog .
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile: Substitutes the 6-hydroxy group with a chloro and methyl group, increasing hydrophobicity and altering electronic effects on the pyridine ring .
Table 1: Structural and Physical Properties
Compound Name | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
---|---|---|---|---|
6-Hydroxy-2-(methylthio)nicotinonitrile | -OH (6), -SMe (2) | C₇H₅N₂OS | 177.20 | Hydroxy, nitrile, thioether |
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile | -Br-benzofuran (6), -SMe (2) | C₁₅H₈BrN₂OS | 359.20 | Bromobenzofuran, nitrile |
2-(Methylthio)nicotinonitrile (xx-1) | -SMe (2) | C₇H₅N₂S | 161.19 | Nitrile, thioether |
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile | -Cl (2), -CH₃ (4), -SMe (6) | C₈H₇ClN₂S | 198.67 | Chloro, methyl, thioether |
Molluscicidal Activity
Evidence from molluscicidal studies highlights the critical role of substituents in nicotinonitrile derivatives (Table 2). For example:
- Piperidinium nicotinonitrile-2-thiolate (4a) and morpholinium nicotinonitrile-2-thiolate (4b) exhibit high activity (LC₅₀ = 2.90–3.03 mg/mL) due to charged quaternary ammonium groups enhancing cell membrane penetration .
- This suggests that the 6-hydroxy group may reduce efficacy compared to charged thiolate salts but improve it relative to non-polar substituents .
Table 2: Molluscicidal Activity (LC₅₀ Values)
Compound | LC₅₀ (mg/mL) | Mechanism Insights |
---|---|---|
Piperidinium nicotinonitrile-2-thiolate (4a) | 2.90 | Charged groups enhance membrane disruption |
Morpholinium nicotinonitrile-2-thiolate (4b) | 3.03 | Similar to 4a |
Acetamiprid (Reference) | 0.93 | Nicotinic acetylcholine receptor agonist |
2-Aminonicotinonitrile (2) | ~10.00 | Moderate activity; amino group enhances binding |
Biochemical Effects
- This compound analogs (e.g., 4a, 4b) significantly elevate transaminase levels (ALT, AST) and total soluble protein (TSP) in M. cartusiana snails, indicating hepatotoxic effects and membrane destabilization .
- 2-(Methylthio)nicotinonitrile (xx-1) lacks hydroxy or charged groups, likely reducing its biochemical impact compared to 6-hydroxy derivatives .
Biological Activity
6-Hydroxy-2-(methylthio)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles, characterized by a hydroxyl group at the 6th position, a methylthio group at the 2nd position, and a nitrile group attached to the nicotinic ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. The compound can undergo various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
- Reduction: The nitrile group can be reduced to primary amines.
- Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents for these reactions include potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been observed to influence the expression of genes involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins and caspases .
In a study focusing on breast cancer cell lines (MDA-MB-231), this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to its molecular structure, which allows for interactions with various biological targets. The hydroxyl and methylthio groups facilitate hydrogen bonding and hydrophobic interactions, respectively. Additionally, the nitrile group acts as an electron-withdrawing moiety, enhancing the compound's reactivity towards biological macromolecules.
Case Studies
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method: Disk diffusion method was employed.
- Results: Inhibition zones were observed at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties.
- Anticancer Study:
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other nicotinonitriles. For instance:
Compound Name | Key Functional Groups | Notable Biological Activity |
---|---|---|
This compound | Hydroxyl, Methylthio, Nitrile | Antimicrobial, Anticancer |
2-Hydroxy-4-methoxymethyl-nicotinonitrile | Hydroxyl, Methoxy | Limited studies on biological activity |
2-(Methylthio)-6-(2-thienyl)nicotinonitrile | Methylthio, Thienyl | Potential antifungal properties |
Properties
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUURCSKHKVYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=O)N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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